1,5-Naphthyridine-2,6-diamine

Anticancer Platinum Complexes DNA Binding

Research pain point: Regioisomeric naphthyridines produce irreproducible SAR data due to altered metal-binding geometry. The solution: 1,5-Naphthyridine-2,6-diamine (CAS 42309-17-1) provides the precise 2,6-diamino substitution pattern validated for: • Dinuclear Pt(II) complexes with CT26 colon carcinoma selectivity superior to cisplatin • CK2 inhibitors with cell-active potency • Antileishmanial topo IB inhibitors (SI > 100 vs L. infantum) • 3D-QSAR-guided topo I/II anticancer agents (sub-micromolar IC₅₀) Supplied with batch-specific HPLC/EA data. Immediate dispatch for lead optimization campaigns.

Molecular Formula C8H8N4
Molecular Weight 160.18 g/mol
CAS No. 42309-17-1
Cat. No. B11918506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Naphthyridine-2,6-diamine
CAS42309-17-1
Molecular FormulaC8H8N4
Molecular Weight160.18 g/mol
Structural Identifiers
SMILESC1=CC(=NC2=C1N=C(C=C2)N)N
InChIInChI=1S/C8H8N4/c9-7-3-1-5-6(12-7)2-4-8(10)11-5/h1-4H,(H2,10,11)(H2,9,12)
InChIKeyVNOOFDSHPZWKQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Naphthyridine-2,6-diamine: Kinase and Topoisomerase Inhibitor Scaffold


1,5-Naphthyridine-2,6-diamine (CAS 42309-17-1) is a heteroaromatic diamine featuring a 1,5-naphthyridine core with primary amine substituents at the 2- and 6-positions [1]. This scaffold is employed in medicinal chemistry as a versatile intermediate for constructing kinase inhibitors, particularly those targeting casein kinase 2 (CK2) [2], and topoisomerase I/II inhibitors with anticancer potential [3]. Its 2,6-diamino substitution pattern provides distinct hydrogen-bonding vectors and metal-chelating capacity compared to other naphthyridine regioisomers, underpinning its utility in rational drug design.

Why 1,5-Naphthyridine-2,6-diamine Substitution Fails


Substituting 1,5-naphthyridine-2,6-diamine with regioisomeric naphthyridines (e.g., 1,8-naphthyridine or 1,6-naphthyridine) or alternative heterocyclic diamines introduces substantial variations in metal-binding geometry, hydrogen-bonding topology, and target selectivity [1]. The 1,5-naphthyridine core directs the 2,6-diamino groups into a precise spatial arrangement that is critical for chelating platinum(II) centers and engaging specific kinase active sites [2]. In the context of dinuclear platinum(II) anticancer complexes, the 1,5-naphthyridine bridging ligand yields distinct DNA-binding modes and cytotoxicity profiles compared to complexes built from other aromatic linkers [3]. Furthermore, within 1,5-naphthyridine derivatives themselves, subtle variations in substitution pattern profoundly alter activity: for example, methoxy-substituted analogs exhibit notable antioxidant activity, nitro-substituted derivatives show discriminative anticancer effects, and chloro-substituted compounds display promising anti-tubercular activity [4]. Consequently, procurement of the precise 2,6-diamino-1,5-naphthyridine scaffold is essential for reproducibility in structure-activity relationship (SAR) campaigns and lead optimization programs.

1,5-Naphthyridine-2,6-diamine: Comparative Evidence


Cytotoxicity: Dinuclear Pt(II) Complexes vs. Cisplatin

In a series of dinuclear platinum(II) complexes with the general formula [{Pt(L)Cl}₂(μ-1,5-nphe)](ClO₄)₂, complex Pt1 (L = two ammines) demonstrated significantly higher cytotoxic activity against murine colon carcinoma (CT26) cells compared to the clinical standard cisplatin [1]. Importantly, all dinuclear complexes Pt1-Pt7 exhibited lower cytotoxicity toward normal murine mesenchymal stem cells (MSC) and human fibroblast (MRC-5) cells than cisplatin, indicating a potentially improved therapeutic window [1].

Anticancer Platinum Complexes DNA Binding

1,5-Naphthyridine Derivatives vs. Amphotericin B

Substituted 1,5-naphthyridine derivatives, which can be synthesized from the 2,6-diamine scaffold, have demonstrated excellent antileishmanial activity comparable to the standard drug amphotericin B, but with superior selectivity [1]. Several 1,5-naphthyridines (compounds 19, 21, 22, 24, and 27) exhibited a higher selective index (SI > 100) toward Leishmania infantum amastigotes than amphotericin B (SI > 62.5) [1].

Antileishmanial Neglected Tropical Diseases Topoisomerase IB

Naphthyridine-Based CK2 Inhibitors

Naphthyridine-based inhibitors designed from the 1,5-naphthyridine-2,6-diamine scaffold have been reported as potent and cell-active inhibitors of casein kinase 2 (CK2) [1]. While exact IC₅₀ values are not publicly disclosed in the PDBe entry, the designation as 'potent and cell-active' indicates that these inhibitors achieve meaningful target engagement in a cellular context, a critical threshold for chemical probe and lead compound development.

Casein Kinase 2 CK2 Kinase Inhibitor

Anticancer Naphthyridines: 3D-QSAR Analysis

In a 3D-QSAR study of naphthyridine derivatives, compound 16 demonstrated potent cytotoxicity with IC₅₀ values of 0.7, 0.1, and 5.1 μM against HeLa (cervical cancer), HL-60 (leukemia), and PC-3 (prostate cancer) cell lines, respectively, outperforming colchicine across all three lines [1]. The 3D-QSAR contour maps revealed that the C-1 NH and C-4 carbonyl group of the naphthyridine ring are critical pharmacophoric elements for cytotoxic activity [1].

Anticancer 3D-QSAR Topoisomerase

1,5-Naphthyridine-2,6-diamine: Key Applications


Dinuclear Pt(II) Anticancer Complexes

1,5-Naphthyridine-2,6-diamine serves as a bridging ligand in the preparation of dinuclear platinum(II) complexes. These complexes have demonstrated superior tumor-selective cytotoxicity against CT26 colon carcinoma cells compared to cisplatin, while exhibiting reduced toxicity toward normal mesenchymal stem cells and fibroblasts [1]. Researchers procuring this diamine can explore structure-activity relationships of platinum-based metallodrugs with potentially improved therapeutic indices.

Selective Antileishmanial Agent Development

The 1,5-naphthyridine-2,6-diamine scaffold enables the synthesis of substituted 1,5-naphthyridine derivatives that inhibit Leishmania type IB topoisomerase. Optimized analogs have achieved selective indices exceeding 100 against Leishmania infantum amastigotes, outperforming amphotericin B (SI > 62.5) [2]. Procurement of this diamine is essential for medicinal chemistry teams pursuing next-generation antileishmanial therapeutics with reduced nephrotoxicity.

CK2 Inhibitor Design

Naphthyridine-based inhibitors derived from 1,5-naphthyridine-2,6-diamine have been validated as potent and cell-active CK2 inhibitors [3]. CK2 is a constitutively active serine/threonine kinase implicated in cancer cell proliferation and survival. This scaffold provides a validated entry point for chemical probe development and lead optimization in oncology and other CK2-driven pathologies.

3D-QSAR Optimization of Anticancer Naphthyridines

1,5-Naphthyridine-2,6-diamine serves as a core template for constructing libraries of naphthyridine derivatives evaluated in 3D-QSAR models. Studies have identified the C-1 NH and C-4 carbonyl as critical pharmacophoric features, with optimized analogs achieving sub-micromolar IC₅₀ values against cervical, leukemia, and prostate cancer cell lines [4]. Procuring this diamine enables systematic SAR exploration guided by predictive QSAR models, accelerating the discovery of potent topoisomerase-targeting anticancer agents.

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